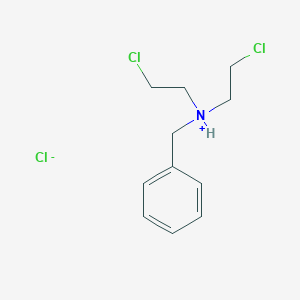

N-Benzyl-bis(2-chloroethyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRWNJFEUSHORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908902 | |

| Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10429-82-0 | |

| Record name | Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10429-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzylbis(2-chloroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI3592JVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride

Abstract

This compound is a chemical compound frequently utilized as a reagent and intermediate in organic synthesis. Notably, it serves as a precursor in the preparation of inhibitors for the Respiratory Syncytial Virus (RSV) F protein and in the synthesis of various other pharmaceutical agents.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow visualization to aid researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 10429-82-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |

| Molecular Weight | 268.61 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder.[1][5] | [1][5] |

| Melting Point | 134-136 °C | [1][6] |

| Solubility | Sparingly soluble in Chloroform and DMSO; Soluble in water.[1][5][6] | [1][5][6] |

| Storage Conditions | Store in a dark place under an inert atmosphere; Recommended storage is in a freezer at temperatures below -20°C.[1][5][6] | [1][5][6] |

Spectral Data

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a key analytical technique for verifying the synthesis and purity of the compound.

Experimental Protocols

Detailed methodologies for the synthesis and property determination are essential for reproducible research.

Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from 2,2'-(benzylimino)diethanol.[1][2]

Materials:

-

2,2'-(benzylimino)diethanol

-

Thionyl chloride or Sulfurous dichloride[2]

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

A solution of 2,2'-(benzylimino)diethanol (e.g., 31.4 g, 160 mmol) is prepared in anhydrous dichloromethane (200 mL).[1][2]

-

The solution is cooled in an ice bath.

-

A solution of sulfurous dichloride (e.g., 35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL) is added slowly and dropwise to the cooled solution of the diethanol precursor.[1][2]

-

The reaction mixture is removed from the ice bath and stirred overnight at room temperature to ensure the reaction proceeds to completion.[1][2]

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[1][2]

-

The resulting product, this compound, is afforded as a solid (e.g., 47.2 g, 100% yield) and can often be used in subsequent steps without further purification.[1][2]

General Protocol for Melting Point Determination

This is a standard procedure for determining the melting point range of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Sample of this compound, finely powdered

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (134-136°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

General Protocol for Solubility Assessment

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Materials:

-

Sample of this compound

-

Test tubes or small vials

-

Graduated pipettes or cylinders

-

Selection of solvents (e.g., Water, Chloroform, DMSO, Ethanol)

-

Vortex mixer or magnetic stirrer

Procedure:

-

A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The mixture is visually inspected for the dissolution of the solid.

-

If the solid dissolves completely, it is classified as "soluble." If it partially dissolves, it is "sparingly" or "slightly" soluble. If no dissolution is observed, it is "insoluble."

-

The process is repeated with different solvents to build a solubility profile. For this compound, it is expected to be soluble in water and sparingly soluble in chloroform and DMSO.[1][5][6]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an alkylating agent and should be handled with care.[5]

-

Hazards: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Precautions: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

First Aid: In case of contact, immediately wash skin with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[7]

References

- 1. This compound CAS#: 10429-82-0 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10429-82-0 | N-Benzylbis(2-chloroethyl)amine hydrochloride - Moldb [moldb.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 10429-82-0 [amp.chemicalbook.com]

- 7. CAS#:10429-82-0 | this compound | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Mechanism of Action of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its potent cytotoxic effects are primarily attributed to its ability to induce DNA damage, specifically through the formation of covalent interstrand cross-links (ICLs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the chemical transformations leading to DNA alkylation and the subsequent cellular responses. Furthermore, this document offers detailed experimental protocols for researchers to investigate and quantify the cytotoxic and DNA-damaging effects of this compound, along with illustrative data representations and pathway diagrams to facilitate a deeper understanding of its biological activity.

Introduction

Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. This compound is a representative member of this class, characterized by a central nitrogen atom attached to two chloroethyl groups and a benzyl group. The presence of the two reactive chloroethyl groups enables it to act as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[1] This interaction with DNA is the primary basis for its cytotoxic and antitumor properties. Understanding the precise mechanism of action is crucial for the rational design of novel analogs and for optimizing its therapeutic application.

Core Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking

The mechanism of action of this compound can be dissected into two key stages: chemical activation and reaction with DNA.

2.1. Chemical Activation: Formation of the Aziridinium Ion

In the aqueous physiological environment, N-Benzyl-bis(2-chloroethyl)amine undergoes a spontaneous intramolecular cyclization. One of the chloroethyl groups displaces its chloride ion to form a highly strained and electrophilic three-membered ring structure known as an aziridinium ion. This aziridinium ion is the primary reactive species responsible for DNA alkylation.

Caption: Intramolecular cyclization of N-Benzyl-bis(2-chloroethyl)amine to form the reactive aziridinium ion.

2.2. DNA Alkylation: Monoadduct and Interstrand Cross-Link Formation

The highly electrophilic aziridinium ion readily reacts with nucleophilic centers in DNA. The most common site of alkylation is the N7 position of guanine bases, due to its high nucleophilicity. This initial reaction results in the formation of a monoadduct, where the compound is covalently attached to a single DNA base.

Following the formation of the monoadduct, the second chloroethyl arm of the molecule can undergo a similar intramolecular cyclization to form a second aziridinium ion. This second reactive intermediate can then alkylate another nucleophilic site, typically the N7 position of a guanine on the complementary DNA strand. This two-step process results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL).[2] ICLs physically prevent the separation of the two DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[1][2]

Caption: Stepwise formation of a DNA interstrand cross-link by N-Benzyl-bis(2-chloroethyl)amine.

Cellular Consequences of DNA Damage

The formation of DNA adducts, particularly ICLs, triggers a complex cellular response known as the DNA Damage Response (DDR).

3.1. Cell Cycle Arrest

Upon detection of DNA damage, sensor proteins activate signaling cascades that lead to the phosphorylation and activation of checkpoint kinases such as ATM and ATR. These kinases, in turn, activate downstream effectors like p53 and Chk1/Chk2, which mediate cell cycle arrest at the G1/S and G2/M transitions. This pause in the cell cycle provides the cell with an opportunity to repair the DNA damage before proceeding with replication or mitosis.

3.2. DNA Repair

Cells possess several intricate DNA repair pathways to remove alkylation damage. Monoadducts can often be repaired by the base excision repair (BER) or nucleotide excision repair (NER) pathways. However, ICLs are much more challenging lesions to repair and require the coordinated action of multiple pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR).

3.3. Apoptosis

If the extent of DNA damage is too severe to be repaired, the DDR can trigger programmed cell death, or apoptosis. The accumulation of irreparable DNA lesions, such as ICLs, is a potent signal for the initiation of the apoptotic cascade, leading to the elimination of the damaged cell.

Caption: Overview of the cellular signaling pathways activated in response to DNA damage.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for the types of data that are crucial for characterizing its activity. The values presented are hypothetical and for illustrative purposes only. Researchers are encouraged to generate such data for their specific cell lines and experimental conditions using the protocols provided in the subsequent section.

| Parameter | Cell Line | Value (Hypothetical) | Reference Assay |

| IC50 (µM) | MCF-7 (Breast Cancer) | 5.2 | MTT Assay |

| A549 (Lung Cancer) | 8.7 | MTT Assay | |

| HCT116 (Colon Cancer) | 3.1 | MTT Assay | |

| DNA Binding | |||

| Adduct Frequency | (adducts / 10^6 nucleotides) | 150 | LC-MS/MS |

| ICL Formation | |||

| % Cross-linked DNA | at 10 µM | 25% | Comet Assay |

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

5.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compound by measuring the metabolic activity of cells.

-

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

5.2. Modified Alkaline Comet Assay for Detecting Interstrand Cross-Links

The comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs. The principle is that ICLs reduce the extent of DNA migration in an electric field after the induction of random strand breaks.

-

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

-

X-ray source or other agent to induce strand breaks

-

-

Protocol:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Induction of Strand Breaks: After treatment, irradiate the cells on ice with a controlled dose of X-rays (e.g., 3-5 Gy) to introduce a known number of single-strand breaks.

-

Embedding in Agarose: Mix approximately 1 x 10^4 cells with 75 µL of 0.5% low melting point agarose and pipette onto a pre-coated slide with 1% normal melting point agarose.

-

Lysis: Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only strand breaks. The tail moment (product of tail length and tail DNA intensity) is quantified using image analysis software. A decrease in the tail moment in drug-treated cells compared to irradiated control cells indicates the presence of ICLs.

-

5.3. Quantification of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

-

Materials:

-

Genomic DNA isolated from treated cells

-

Enzymes for DNA hydrolysis (DNase I, nuclease P1, alkaline phosphatase)

-

Internal standard (isotopically labeled analog of the expected adduct)

-

LC-MS/MS system

-

-

Protocol:

-

DNA Isolation: Isolate genomic DNA from cells treated with this compound using a commercial kit.

-

Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Preparation: Add an internal standard to the digested DNA sample. The sample may require solid-phase extraction (SPE) for enrichment of the adducts.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The adducts are separated by reverse-phase chromatography and detected by mass spectrometry using selected reaction monitoring (SRM) for high specificity and sensitivity.

-

Data Analysis: Quantify the amount of the specific DNA adduct by comparing the peak area of the analyte to that of the internal standard. The results are typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.

-

Conclusion

This compound is a potent DNA alkylating agent whose mechanism of action is centered on the formation of cytotoxic interstrand cross-links. This guide has provided a detailed overview of this mechanism, from the initial chemical activation to the ultimate cellular consequences. The experimental protocols outlined herein offer a robust framework for researchers to investigate and quantify the biological effects of this and similar compounds, thereby facilitating further drug development and a deeper understanding of the intricate interplay between DNA damage and cellular response.

References

Spectral Analysis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Technical Overview

For Immediate Release

This technical guide provides a detailed examination of the spectral properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride (CAS Number: 10429-82-0), a significant compound in organic synthesis and pharmaceutical research. The following sections present an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of complete public spectral datasets for this specific compound, this guide combines reported data with predictive analysis based on the spectral characteristics of closely related chemical structures.

Introduction

This compound is a nitrogen mustard derivative with the molecular formula C₁₁H₁₆Cl₃N and a molecular weight of 268.61 g/mol .[1][2][3] These compounds are of interest to researchers in drug development and organic synthesis. A thorough understanding of their spectral characteristics is crucial for their identification, characterization, and quality control.

Predicted and Reported Spectral Data

The following tables summarize the anticipated and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| C₆H₅- | 7.2 - 7.5 | Multiplet | 5H |

| -CH₂-Ph | ~ 3.6 | Singlet | 2H |

| -N-(CH₂CH₂Cl)₂ | 2.8 - 3.2 | Triplet | 4H |

| -N-(CH₂CH₂Cl)₂ | 3.5 - 3.8 | Triplet | 4H |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₂-Cl | 40 - 45 |

| -N-C H₂- | 50 - 55 |

| -C H₂-Ph | 55 - 60 |

| Aromatic C (para) | 127 - 129 |

| Aromatic C (ortho, meta) | 128 - 130 |

| Aromatic C (ipso) | 135 - 140 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

A reported Electrospray Ionization (ESI) Mass Spectrometry analysis indicates a prominent peak at m/z 262, corresponding to the [M+H]⁺ ion of the free base.[2][4]

| m/z | Ion | Notes |

| 262 | [C₁₁H₁₅Cl₂N + H]⁺ | Protonated molecule of the free base. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectral analysis of this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

For Fourier Transform Infrared (FTIR) analysis using the KBr pellet method, approximately 1-2 mg of the solid sample would be finely ground with 100-200 mg of dry potassium bromide (KBr) powder. This mixture would then be pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum would be recorded over the range of 4000-400 cm⁻¹. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the ATR crystal and pressure is applied to ensure good contact.

Mass Spectrometry

For Electrospray Ionization Mass Spectrometry (ESI-MS), a dilute solution of the sample would be prepared in a solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation. This solution would be infused into the ESI source of the mass spectrometer. The instrument would be operated in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, tandem mass spectrometry (MS/MS) would be performed on the parent ion.

Interpretation of Spectral Data

NMR Spectra

-

¹H NMR: The aromatic protons are expected to appear as a multiplet in the downfield region (7.2-7.5 ppm). The benzylic protons (-CH₂-Ph) would likely appear as a singlet around 3.6 ppm. The four methylene groups of the two chloroethyl chains are expected to appear as two distinct triplets due to coupling with each other, in the range of 2.8-3.8 ppm.

-

¹³C NMR: The spectrum is predicted to show several distinct signals corresponding to the different carbon environments. The carbon of the -CH₂-Cl group is expected at the most upfield position among the aliphatic carbons. The benzylic carbon and the carbons of the ethyl chains attached to the nitrogen will appear in the mid-field region. The aromatic carbons will be observed in the downfield region (127-140 ppm).

IR Spectrum

The IR spectrum is expected to exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are anticipated between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches will likely be observed between 2850 and 3000 cm⁻¹. The presence of the aromatic ring should also give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-N and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrum and Fragmentation Pathway

The ESI mass spectrum is expected to show a strong signal for the protonated molecule of the free base at m/z 262. The fragmentation of this compound in the mass spectrometer is anticipated to follow pathways characteristic of benzylic amines. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of the stable tropylium ion at m/z 91.

Caption: Predicted fragmentation of the parent ion.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

Technical Guide: N-Benzylbis(2-chloroethyl)amine Hydrochloride (CAS 10429-82-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known applications of N-Benzylbis(2-chloroethyl)amine hydrochloride, CAS number 10429-82-0. This compound is a nitrogen mustard derivative and a potent bifunctional alkylating agent. Its reactivity has led to its use in cancer chemotherapy and as a versatile intermediate in the synthesis of various heterocyclic compounds, including potential antiviral agents.

A point of clarification: Initial inquiries may associate this CAS number with 1-(2-isopropoxyethyl)-2-methyl-5-nitroimidazole. This is incorrect. CAS 10429-82-0 definitively identifies N-Benzylbis(2-chloroethyl)amine hydrochloride.

Chemical Structure and Properties

The structural and physical properties of N-Benzylbis(2-chloroethyl)amine hydrochloride are summarized below.

Chemical Structure

Caption: Chemical structure of N-Benzylbis(2-chloroethyl)amine hydrochloride.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10429-82-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |

| Molecular Weight | 268.61 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 134-136 °C | |

| Solubility | Soluble in water | [4] |

| SMILES | ClCCN(CCCl)CC1=CC=CC=C1.Cl | [1][2] |

| InChI | InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | [1] |

Spectral Data

¹H NMR Spectrum

A ¹H NMR spectrum for N,N-Bis(2-chloroethyl)benzylamine hydrochloride is available in public databases.[1]

Infrared (IR) Spectrum

An FTIR spectrum, obtained using a KBr wafer, is available for this compound.[1]

Synthesis Protocols

N-Benzylbis(2-chloroethyl)amine hydrochloride is typically synthesized from 2,2'-(benzylimino)diethanol. Two common chlorinating agents are thionyl chloride and sulfur dichloride.

Synthesis from 2,2'-(benzylimino)diethanol using Thionyl Chloride

This method is a common laboratory procedure for the conversion of diols to dichlorides.

Experimental Protocol:

-

Dissolve 0.295 moles of N,N-bis(2-hydroxyethyl)benzylamine in 225 mL of chloroform in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 0.710 moles of thionyl chloride in 50 mL of chloroform, maintaining the reaction temperature between 30 and 40 °C.

-

After the addition is complete, reflux the reaction mixture for four hours.

-

During the reaction, the hydrochloride salt of the product will precipitate.

-

Collect the precipitated N,N-bis(2-chloroethyl)benzylamine hydrochloride by filtration.

-

The crude product can be recrystallized from ethanol to yield the pure compound.[5]

Synthesis from 2,2'-(benzylimino)diethanol using Sulfur Dichloride

This protocol is adapted from patent literature describing the synthesis of intermediates for RSV F protein inhibitors.[5]

Experimental Protocol:

-

In a reaction vessel, prepare a solution of 2,2'-(benzylimino)diethanol (31.4 g, 160 mmol) in dichloromethane (200 mL).

-

In a separate dropping funnel, place a solution of sulfur dichloride (35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL).

-

Slowly add the sulfur dichloride solution dropwise to the cooled solution of 2,2'-(benzylimino)diethanol.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield N-benzyl-bis(2-chloroethyl)amine hydrochloride. The product is often used in the next synthetic step without further purification.[5]

-

Analysis by HPLC-MS can be used to confirm product formation (Expected ESI-MS m/z: 262 [M+H]⁺ for the free base).[5]

References

- 1. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]

- 3. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-CHLOROETHYL)DIBENZYLAMINE HYDROCHLORIDE(55-43-6) 13C NMR spectrum [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of N-Benzyl-bis(2-chloroethyl)amine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing related nitrogen mustard compounds. The information compiled herein is based on the known chemical behavior of aromatic nitrogen mustards and provides a framework for understanding and investigating the stability of this specific molecule.

Core Stability Characteristics

This compound is a nitrogen mustard derivative, a class of compounds known for their reactive nature. The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture. The core of its reactivity lies in the bis(2-chloroethyl)amine moiety, which is prone to intramolecular cyclization and subsequent reactions.

Table 1: Summary of Stability Influencing Factors

| Factor | Influence on Stability | Recommendations for Handling and Storage |

| pH | Highly susceptible to degradation in neutral and alkaline conditions. More stable in acidic environments (pH 2-3). | Maintain acidic conditions for solutions. Avoid exposure to basic media. |

| Moisture/Humidity | Prone to hydrolysis, leading to the formation of less active hydroxyethyl derivatives. The compound is hygroscopic. | Store in a tightly sealed container in a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for solution preparation. |

| Temperature | Elevated temperatures accelerate degradation, potentially leading to the formation of polymeric byproducts. | Store in a freezer at temperatures of -20°C or lower. Avoid prolonged exposure to ambient or elevated temperatures. |

| Light | As with many complex organic molecules, exposure to UV or visible light may induce degradation. | Store in a dark place, protected from light. Use amber vials for solutions. |

| Oxidizing Agents | Incompatible with strong oxidizing agents, which can lead to rapid decomposition. | Avoid contact with peroxides, permanganates, and other strong oxidizers. |

| Bases | Strong bases will deprotonate the amine hydrochloride, leading to the more reactive free base which is highly unstable. | Avoid contact with strong bases. |

Degradation Pathways

The degradation of this compound primarily proceeds through two interconnected pathways initiated by the formation of a highly reactive aziridinium ion.

Aziridinium Ion Formation

The lone pair of electrons on the nitrogen atom can attack the adjacent carbon atom of one of the chloroethyl groups, displacing the chloride ion. This intramolecular cyclization results in the formation of a strained, three-membered aziridinium ring. This cation is a potent electrophile and the key intermediate in the subsequent degradation reactions.

Primary Degradation Pathways

-

Hydrolysis: The most common degradation pathway in the presence of water. The aziridinium ion is readily attacked by the nucleophilic water molecule, leading to the opening of the ring and the formation of a mono-hydroxyethyl derivative. This process can occur a second time on the other chloroethyl arm, resulting in the di-hydroxyethyl derivative.

-

Dimerization/Polymerization: In less aqueous environments or at higher concentrations, the aziridinium ion can be attacked by the nitrogen atom of another N-Benzyl-bis(2-chloroethyl)amine molecule. This intermolecular reaction can lead to the formation of dimeric structures, such as piperazine derivatives, and potentially higher-order oligomers or polymers.

Degradation Pathways

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products.

Table 2: Example HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing Mobile Phase B to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

3.2.1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

3.2.2. Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3.2.3. Sample Analysis Analyze the stressed samples using the developed stability-indicating HPLC method. The chromatograms will show the decrease in the peak area of the parent compound and the formation of new peaks corresponding to the degradation products. For structural elucidation of the major degradation products, LC-MS/MS analysis is recommended.

Forced Degradation Workflow

Summary and Recommendations

This compound is an inherently reactive molecule with limited stability, particularly in the presence of moisture and at neutral or alkaline pH. Its primary degradation pathway involves the formation of a reactive aziridinium ion, leading to hydrolysis products and potential dimers.

For researchers and developers, it is imperative to:

-

Handle and store the compound under strictly controlled conditions: low temperature, inert atmosphere, and protection from light and moisture.

-

Utilize a validated stability-indicating analytical method to monitor the purity of the compound and detect any degradation products.

-

Conduct comprehensive forced degradation studies to understand its specific degradation profile under various stress conditions.

-

Characterize any significant degradation products to assess their potential impact.

By adhering to these principles, the risks associated with the instability of this compound can be effectively managed, ensuring the integrity of research and development activities.

An In-depth Technical Guide on the Solubility of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Benzyl-bis(2-chloroethyl)amine hydrochloride, also known as sympatholytin, is a bifunctional alkylating agent. Its molecular structure, featuring a benzyl group and two chloroethyl moieties, imparts a distinct polarity that influences its solubility profile. Understanding the solubility of this compound is paramount for its use in synthetic chemistry, formulation development, and pharmacological studies. The hydrochloride salt form generally enhances aqueous solubility but can limit its solubility in non-polar organic solvents. This guide aims to provide a thorough understanding of these characteristics.

Solubility Profile of this compound

Exhaustive searches of scientific literature and chemical databases have revealed a lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. However, qualitative descriptions of its solubility have been reported and are summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Water | Soluble | [1] |

| Chloroform | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |

| Methanol | Slightly Soluble |

The free base form, N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine, is noted to be more soluble in organic solvents such as ethanol, methanol, and acetone compared to water, owing to its hydrophobic benzyl group.

Factors Influencing Solubility

The solubility of an amine hydrochloride salt like this compound in organic solvents is a complex interplay of several factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of amine hydrochlorides.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

-

Mobile phase solvents (HPLC grade)

-

Standard laboratory glassware

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be visually apparent.

-

Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation speed should be moderate to ensure good mixing without causing excessive foaming.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a defined period (e.g., 1 hour) at the same temperature.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a known volume of the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of calibration standards of known concentrations of the compound in the mobile phase.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly accessible literature, this guide provides the essential qualitative information and a robust experimental framework for its determination. For researchers and drug development professionals, understanding the factors that influence the solubility of this compound and possessing a reliable method for its measurement are crucial for advancing its potential applications. The provided protocols and diagrams serve as a valuable resource for guiding future experimental work in this area.

References

In-Depth Toxicological Profile: N-Benzyl-bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-bis(2-chloroethyl)amine hydrochloride, also known by its CAS number 10429-82-0 and synonyms such as SY-1 and Embitol, is a nitrogen mustard compound.[1] Nitrogen mustards are a class of alkylating agents, and this particular compound serves as an intermediate in the synthesis of various chemicals, including chemotherapeutic agents.[2][3] Its structural similarity to other nitrogen mustards suggests a potential for significant toxicological effects, primarily through its ability to alkylate DNA and other macromolecules. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 10429-82-0 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂N·HCl | |

| Molecular Weight | 268.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Toxicological Data

The toxicological profile of this compound is characterized by its acute toxicity, mutagenic potential, and effects on reproductive organs. As a nitrogen mustard, it is considered a hazardous substance.

Acute Toxicity

The primary quantitative data available for acute toxicity is the median lethal dose (LD50).

| Species | Route of Administration | LD50 | Toxic Effects | Reference |

| Mouse | Intraperitoneal | 28 mg/kg | - Changes in bone marrow- Other blood changes- Paternal Effects: testes, epididymis, sperm duct |

Genotoxicity

Limited data suggests that this compound is mutagenic.

| Test System | Organism | Dose/Duration | Result | Reference |

| Mutation in microorganisms | Mold - Aspergillus nidulans | 2500 µmol/L | Mutagenic |

Other Toxicological Effects

The compound is classified as an irritant and is associated with the following health hazards based on GHS classifications:

-

Toxic if swallowed[1]

-

Harmful in contact with skin[1]

-

Causes skin irritation[1]

-

Causes serious eye irritation[1]

-

Harmful if inhaled[1]

-

May cause respiratory irritation[1]

Mechanism of Action

As a nitrogen mustard, this compound is an alkylating agent. Its toxicity is primarily mediated through the covalent modification of cellular macromolecules, particularly DNA.

Caption: Proposed mechanism of action for this compound.

The bis(2-chloroethyl)amine moiety can form a highly reactive aziridinium ion intermediate. This electrophilic species can then react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. The presence of two chloroethyl groups allows for a second alkylation event, leading to the formation of inter-strand or intra-strand DNA cross-links. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocols

Acute Toxicity (LD50) Determination Workflow

Caption: Generalized workflow for an acute intraperitoneal LD50 study.

A typical acute toxicity study involves the administration of a single dose of the test substance to animals, followed by a 14-day observation period.[5] Key parameters recorded include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals. The LD50 value is then calculated using statistical methods.

Ames Test (Bacterial Reverse Mutation Assay) Workflow

Caption: Generalized workflow for the Ames test.

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine). The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The inclusion of a liver S9 fraction allows for the detection of mutagens that require metabolic activation.

Safety and Handling

Given its toxicological profile, this compound should be handled with extreme care in a laboratory setting.

-

Engineering Controls: Use only in a chemical fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Wash thoroughly after handling.[6]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

Conclusion

This compound is a reactive alkylating agent with significant toxicological properties. The available data indicates acute toxicity, particularly via the intraperitoneal route, and mutagenic activity. Its mechanism of action is consistent with that of other nitrogen mustards, involving the formation of DNA adducts and cross-links. While detailed study reports are not widely available, the provided information, based on its chemical class and existing data, underscores the need for stringent safety precautions during its handling and use in research and development. Further studies would be beneficial to fully characterize its toxicological profile, including carcinogenicity and reproductive toxicity, across different species and routes of exposure.

References

- 1. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fda.gov [fda.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the History and Discovery of Nitrogen Mustards in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen mustards, a class of bifunctional alkylating agents, hold a pivotal place in the history of medicine as the first non-hormonal chemotherapeutic agents used to treat cancer. Their journey from a feared chemical warfare agent to a cornerstone of oncology is a compelling story of serendipitous observation, clandestine wartime research, and the dawn of the modern era of cancer chemotherapy. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and seminal research that established nitrogen mustards as a critical tool in the fight against cancer.

From Chemical Warfare to Cancer Therapy: A Historical Overview

The story of nitrogen mustards begins with their more notorious predecessor, sulfur mustard, used with devastating effect as a chemical weapon in World War I. Medics and scientists observed that soldiers exposed to mustard gas exhibited profound bone marrow and lymphoid tissue suppression. This critical observation laid the dormant groundwork for a therapeutic application that would emerge decades later.

In the 1930s, nitrogen-containing analogues of sulfur mustard, known as nitrogen mustards, were synthesized. These compounds were found to have even greater systemic toxicity.[1] As World War II loomed, the U.S. Office of Scientific Research and Development initiated classified research into chemical warfare agents, fearing their use by enemy forces.[2] This research would unexpectedly pivot towards a medical breakthrough.

Two key events propelled nitrogen mustards into the realm of cancer therapy:

-

The Yale University Studies (1942): At the Yale School of Medicine, pharmacologists Louis S. Goodman and Alfred Gilman were tasked with investigating the pharmacology of nitrogen mustards.[2][3] They observed that these compounds caused a dramatic reduction in the number of lymphocytes and lymphoid tissue in experimental animals.[1] This led them to hypothesize that nitrogen mustards could be effective against lymphomas, which are cancers of the lymphoid cells.[4]

-

The Bari Harbor Incident (1943): In December 1943, a German air raid on the Allied-held port of Bari, Italy, resulted in the sinking of a U.S. ship, the SS John Harvey, which was secretly carrying a cargo of mustard gas bombs.[3] The release of mustard gas into the water and air exposed hundreds of soldiers and civilians. Medical examination of the survivors revealed a striking decrease in their white blood cell counts, confirming the lymphotoxic effects observed in the laboratory.[5]

These parallel events—the controlled laboratory experiments at Yale and the tragic human exposures in Bari—converged after the war, providing compelling evidence for the potential of nitrogen mustards as anti-cancer agents.[5]

Mechanism of Action: DNA Alkylation and Cytotoxicity

Nitrogen mustards exert their cytotoxic effects by acting as potent DNA alkylating agents. Their chemical structure, featuring a bis(2-chloroethyl)amino group, is central to their reactivity. The mechanism proceeds through the following key steps:

-

Intramolecular Cyclization: The nitrogen atom, being nucleophilic, attacks the electrophilic carbon of one of the chloroethyl side chains, displacing a chloride ion. This forms a highly reactive, unstable cyclic aziridinium ion.[5]

-

DNA Alkylation (First Arm): The strained aziridinium ring is readily opened by a nucleophilic attack from a nitrogen atom in a DNA base, most commonly the N7 position of guanine.[5] This forms a covalent bond between the nitrogen mustard and the DNA, creating a mono-adduct.

-

Intramolecular Cyclization (Second Arm): The process repeats with the second chloroethyl arm, forming another aziridinium ion.

-

DNA Cross-linking (Second Arm): This second reactive ion is then attacked by another guanine base, which can be on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL).[5]

The formation of interstrand cross-links is the most cytotoxic lesion.[5] It physically prevents the separation of the DNA double helix, a process essential for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2]

Key Experiments and Protocols

The transition of nitrogen mustards from laboratory curiosity to clinical reality was driven by a series of pivotal, albeit initially classified, experiments.

Preclinical Animal Studies (Yale, 1942)

Goodman and Gilman's group conducted the foundational experiments in mice with transplanted lymphoma, which provided the rationale for human trials.[3][6]

Experimental Protocol: Mouse Lymphoma Studies

-

Animal Model: Mice were transplanted with a lymphoma cell line to induce tumor growth.[6]

-

Compound Preparation: A nitrogen mustard compound, likely tris(2-chloroethyl)amine (HN3) or bis(2-chloroethyl)methylamine (HN2, later known as mustine), was prepared for injection. The exact formulations were military secrets, referred to as "Compound X" in lab notes.[7]

-

Administration: The nitrogen mustard was administered to the tumor-bearing mice, likely via intravenous or intraperitoneal injection.[6]

-

Observation and Endpoints:

-

Tumor Size: The size of the lymphoma tumors was measured regularly to assess regression.[3][6]

-

Survival: The lifespan of the treated mice was compared to a control group of untreated tumor-bearing mice.[4]

-

Toxicity Assessment: The researchers monitored the animals for signs of toxicity and performed hematological analysis to observe the effects on white blood cell counts.[4]

-

-

Results: The studies demonstrated a dramatic regression of the mouse tumors and prolonged the survival of the treated animals, providing the essential proof-of-concept for clinical trials.[2][4]

The First Clinical Trial (December 1942)

Based on the promising animal data, the first human trial was initiated in secrecy at New Haven Hospital.[8] The patient, a 48-year-old man known as J.D., was in the terminal stages of lymphosarcoma and was resistant to radiation therapy.[2][7]

Experimental Protocol: First Human Administration

-

Patient Selection: A patient with a confirmed diagnosis of advanced, radiation-resistant lymphosarcoma was selected.[2]

-

Drug and Dosage: The patient was treated with a nitrogen mustard, referred to as "Compound X". The initial dosage was 0.1 mg/kg of body weight, administered intravenously daily for ten days.[9] This dosage was extrapolated from animal studies, as there was no precedent in humans.[7]

-

Administration: The drug was administered via intravenous infusion.

-

Clinical Monitoring:

-

Tumor Response: The size and consistency of the patient's tumor masses were monitored daily.[9]

-

Symptomatic Relief: Patient-reported outcomes, such as pain, ability to eat, and mobility, were recorded.[7]

-

Hematological Toxicity: Blood counts were monitored closely to assess the impact on bone marrow.[7]

-

-

Results: The response was remarkable. Within days, the patient's tumors began to soften and shrink, and his obstructive symptoms were relieved.[9] By the end of the treatment course, the tumors had disappeared.[2] However, the patient experienced significant bone marrow toxicity and ultimately relapsed. Subsequent treatments were less effective.[2] Despite the eventual outcome, this trial provided the first definitive proof that a chemical agent could induce the regression of a large, solid tumor in a human.[4]

Quantitative Data from Early and Modern Research

The quantitative assessment of nitrogen mustard activity began with the first clinical trial and has evolved to include precise in vitro cytotoxicity assays on various cancer cell lines.

Early Clinical Data

The initial clinical trials, though rudimentary by modern standards, provided the first quantitative data on the use of nitrogen mustards in humans.

| Parameter | Value/Observation | Patient Cohort | Reference |

| Initial Dosage | 0.1 mg/kg daily for 10 days | First patient (J.D.), lymphosarcoma | [9] |

| Observed Onset of Action | Tumor softening within 48 hours | First patient (J.D.), lymphosarcoma | [9] |

| Primary Toxicity | Bone marrow suppression (leukopenia) | Early trial patients | [7] |

| Efficacy Outcome | Significant tumor regression, but followed by relapse | Early trial patients | [2] |

In Vitro Cytotoxicity of Nitrogen Mustard Derivatives

Over the decades, numerous nitrogen mustard derivatives have been synthesized to improve efficacy and reduce toxicity. Their potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Mechlorethamine (HN2) | Airway coculture | - | ≥ 50 µM (cytotoxicity) | [10] |

| Chlorambucil | MDA-MB-468 | Triple-Negative Breast Cancer | 34.4 | [11] |

| UO-31 | Renal Cancer | > 100 | [11] | |

| MCF-7 | Breast Cancer | 29.14 | [12] | |

| Melphalan | MDA-MB-468 | Triple-Negative Breast Cancer | 48.7 | [11] |

| UO-31 | Renal Cancer | > 100 | [11] | |

| Bendamustine Derivative | Sarcoma cells | Sarcoma | > 1 µM | [13] |

| BNMPH | HepG2 | Hepatocellular Carcinoma | 26.1 | [14] |

| HCT-116 | Colon Cancer | 57.5 | [14] | |

| Distamycin-Mustard Conjugate | K562 | Leukemia | 0.03 | [15] |

| Platinum-Mustard Complex (2) | MIA PaCa2 | Pancreatic Cancer | 4.2 | [16] |

| MCF-7 | Breast Cancer | 12.6 | [16] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions and duration of exposure.

Cellular Signaling Pathways: The p53-Mediated Apoptosis Response

The DNA damage inflicted by nitrogen mustards activates complex cellular signaling networks designed to sense genomic stress and determine the cell's fate. A central player in this response is the tumor suppressor protein p53, often called the "guardian of the genome."

Upon detection of DNA damage, such as interstrand cross-links, a cascade of protein kinases, including ATM (Ataxia Telangiectasia Mutated) and Chk2, are activated. These kinases phosphorylate and stabilize p53, preventing its degradation and allowing it to accumulate in the nucleus.[17] Active p53 functions as a transcription factor, inducing the expression of genes that can lead to either cell cycle arrest (to allow for DNA repair) or, if the damage is too severe, apoptosis.[1][18]

p53 triggers apoptosis primarily through the intrinsic (mitochondrial) pathway by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX and PUMA.[17] These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the activation of a cascade of cysteine proteases called caspases, which execute the dismantling of the cell, culminating in apoptosis.[19]

Conclusion and Future Directions

The discovery of nitrogen mustards as anticancer agents was a watershed moment in the history of medicine, transforming a weapon of war into a life-saving therapy and launching the field of cancer chemotherapy. From the initial clandestine studies in the 1940s to the development of sophisticated derivatives and targeted delivery systems today, the core principle of DNA alkylation remains a powerful therapeutic strategy.

For researchers and drug development professionals, the story of nitrogen mustards offers several enduring lessons: the importance of keen observation, the potential for repurposing existing compounds, and the relentless pursuit of improved therapeutic indices. Future research continues to focus on enhancing the selectivity of these agents for tumor cells, overcoming mechanisms of drug resistance, and exploring novel combination therapies to maximize their cytotoxic potential while minimizing harm to the patient. The legacy of nitrogen mustards is not just in the drugs themselves, but in the paradigm they created for the rational design and development of anticancer therapies.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. Chemotherapy: From the Trenches of Warfare A Weapon to Fight Cancer | Clinical Trials at Yale [medicine.yale.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. discover.nci.nih.gov [discover.nci.nih.gov]

- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 6. hekint.org [hekint.org]

- 7. yalealumnimagazine.org [yalealumnimagazine.org]

- 8. youtube.com [youtube.com]

- 9. First FDA-Approved Chemo Agent Turns 60 | MDedge [mdedge.com]

- 10. Acute cytotoxicity and increased vascular endothelial growth factor after in vitro nitrogen mustard vapor exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]

- 17. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 18. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Experimental Guide to N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Framework for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard derivative of significant interest in medicinal chemistry and drug development. While specific theoretical calculations for this molecule are not extensively available in current literature, this document outlines a robust framework for its computational analysis based on the well-understood mechanisms of related compounds. Furthermore, it compiles established experimental protocols for its synthesis and handling, offering a dual perspective for researchers.

Physicochemical and Structural Information

This compound is a white crystalline powder.[1] Its chemical structure combines the cytotoxic bis(2-chloroethyl)amine moiety with a benzyl group, which can modulate its biological activity and distribution.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |

| Molecular Weight | 268.61 g/mol | [1][2][3] |

| CAS Number | 10429-82-0 | [1][4] |

| Melting Point | 134-136 °C | [1] |

| IUPAC Name | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | [2] |

| SMILES | C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | [2] |

| InChIKey | AZRWNJFEUSHORT-UHFFFAOYSA-N | [2] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer | [1] |

Proposed Theoretical Calculations: A Research Workflow

The biological activity of nitrogen mustards is predicated on their ability to act as potent DNA alkylating agents.[5] The core of this reactivity is the intramolecular cyclization to form a highly reactive aziridinium ion. A theoretical study of this compound would be invaluable to quantify the energetics of this process and understand the influence of the benzyl group.

The following workflow outlines a standard approach for such a computational investigation using Density Functional Theory (DFT), a common method for quantum chemical calculations.

Caption: Proposed workflow for theoretical calculations.

Key Theoretical Parameters for Calculation

A DFT study would provide quantitative data on several key aspects of the molecule's reactivity.

| Parameter | Description | Significance |

| Optimized Geometries | The lowest energy 3D structures of the reactant, transition state, and the aziridinium ion product. | Provides bond lengths, bond angles, and dihedral angles, offering structural insights. |

| Activation Energy (ΔG‡) | The energy barrier for the formation of the aziridinium ion from the parent molecule. | A lower activation energy indicates a faster rate of activation and potentially higher cytotoxicity. |

| Reaction Energy (ΔGr) | The overall energy change between the reactant and the aziridinium ion product. | Indicates the thermodynamic favorability of the active intermediate formation. |

| Molecular Orbitals | The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Helps to understand the electronic properties and reactivity of the molecule. |

| NBO Charges | Natural Bond Orbital analysis to determine the charge distribution on each atom. | Reveals the electrophilic and nucleophilic centers within the molecule. |

Mechanism of Action: DNA Alkylation

The cytotoxic effect of this compound is expected to follow the established mechanism for bifunctional alkylating agents.[5] This involves the formation of the aziridinium ion, which then acts as a potent electrophile, alkylating nucleophilic sites on DNA, most commonly the N7 position of guanine.[5] The presence of two chloroethyl groups allows for a second alkylation event, leading to DNA interstrand cross-links, which are highly effective at inducing cell cycle arrest and apoptosis.[5]

Caption: Proposed mechanism of DNA alkylation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis involves the chlorination of 2,2'-(benzylimino)diethanol.[1][3]

Materials:

-

2,2'-(benzylimino)diethanol

Procedure:

-

A solution of 2,2'-(benzylimino)diethanol is prepared in anhydrous dichloromethane and cooled.[1][3]

-

A solution of thionyl chloride or sulfurous dichloride in anhydrous dichloromethane is added slowly and dropwise to the cooled solution.[1][3]

-

The reaction mixture is stirred overnight at room temperature.[1][3]

-

Upon completion, the solvent is removed to dryness by rotary evaporation to yield this compound.[1][3] The product can often be used in subsequent steps without further purification.[3]

Caption: General synthesis workflow.

This guide provides a foundational framework for both theoretical and experimental investigations into this compound. The proposed computational studies would generate valuable data to rationalize its reactivity and guide the design of new, more effective analogues for therapeutic applications.

References

- 1. This compound CAS#: 10429-82-0 [m.chemicalbook.com]

- 2. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride | 10429-82-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for N-Benzyl-bis(2-chloroethyl)amine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a bifunctional alkylating agent and a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a benzyl-protected tertiary amine and two reactive chloroethyl groups, makes it a versatile building block for creating complex molecular architectures, particularly in the development of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic synthesis applications.

Safety and Handling

This compound is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.[1][2][3] It is harmful if swallowed and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2] Avoid inhalation of dust and prevent contact with skin and eyes.[1] In case of accidental contact, wash the affected area immediately with copious amounts of water.[1]

Core Applications

The primary applications of this compound in organic synthesis include:

-

Synthesis of N-Aryl-N'-benzylpiperazines: Formation of the piperazine ring through cyclization with substituted anilines.

-

Synthesis of N-Benzylthiomorpholine: Cyclization with a sulfur nucleophile.

-

Precursor for Phosphoramide Mustard Derivatives: A key step in the synthesis of analogues of cyclophosphamide.

-

Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine: An important intermediate for the synthesis of the analgesic meperidine.

Application 1: Synthesis of N-Aryl-N'-benzylpiperazines

N-Arylpiperazines are crucial structural motifs in a wide range of pharmaceuticals. This compound serves as a precursor to the N-benzylpiperazine core, which can be subsequently debenzylated if required.

Reaction Scheme

The general reaction involves the double N-alkylation of a primary arylamine with N-Benzyl-bis(2-chloroethyl)amine. The benzyl group can be removed later via hydrogenolysis.

Caption: Synthesis of N-Aryl-N'-benzylpiperazine.

Experimental Protocol: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperazine

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Sodium carbonate (Na₂CO₃)

-

n-Butanol

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Free Base Generation (in situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and sodium carbonate (2.2 eq) in n-butanol.

-

Add p-anisidine (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-